molecular formula C12H10N2O2S B1452904 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid CAS No. 915963-25-6

2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid

Cat. No. B1452904
CAS RN: 915963-25-6
M. Wt: 246.29 g/mol
InChI Key: FJEWCKMACVHCCH-UHFFFAOYSA-N
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Description

“2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “methylthio” group suggests the presence of a sulfur atom bonded to a methyl group (CH3), and the “carboxylic acid” part indicates a COOH group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-methylthio-1,4-dihydropyrimidines are synthesized by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .

Scientific Research Applications

Novel Methods for Preparation of Derivatives

A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, related to 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid, was described by Santilli, Kim, and Wanser (1971). This method includes direct formation from various precursors and acetylating agents, expanding to include the preparation of various new trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides (Santilli, Kim, & Wanser, 1971).

Heteroatom Rearrangements in Synthesis

Yokoyama, Satô, Tateno, and Hatanaka (1987) investigated heteroatom rearrangements with 2-Cyano-3-mercapto-3-(methylthio)acrylamide and aliphatic carboxylic acids. Their study provided insights into the synthesis of various pyrimidin-4-ones, essential for understanding the structural transformations of 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid (Yokoyama, Satô, Tateno, & Hatanaka, 1987).

Antimicrobial Properties

A study by Shastri and Post (2019) on 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid revealed significant antibacterial and antifungal activity. This research highlights the potential antimicrobial properties of derivatives of 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid (Shastri & Post, 2019).

Luminescent Lanthanide Frameworks

Research by Jia, Hui, Li, Sun, and Wang (2014) on luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks demonstrates the potential of 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid in photoluminescence. This study provides insights into the use of this compound in advanced material sciences (Jia, Hui, Li, Sun, & Wang, 2014).

Synthesis and Structural Analysis

Research by Brown and Waring (1977) described a general route to synthesize 2-(pyrimidin-2'-yl)acetic acids and esters, which are structurally related to 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid. This study contributes to the broader understanding of synthetic pathways for related compounds (Brown & Waring, 1977).

Co-crystal Studies

Chinnakali, Fun, Goswami, Mahapatra, and Nigam (1999) researched the co-crystal structure of 2-aminopyrimidine and dicarboxylic acids, providing insights into hydrogen-bonded chains and weak C-H...O contacts. This study is relevant for understanding the supramolecular interactions of derivatives like 2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid (Chinnakali, Fun, Goswami, Mahapatra, & Nigam, 1999).

Safety and Hazards

Safety data sheets for similar compounds suggest that they may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for this compound are not available, research into similar compounds like 2-methylthio-1,4-dihydropyrimidines and other pyrimidine derivatives continues to be an active area of study due to their potential pharmaceutical applications .

properties

IUPAC Name

2-methylsulfanyl-6-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-17-12-13-9(7-10(14-12)11(15)16)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEWCKMACVHCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-6-phenylpyrimidine-4-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of 2,4-dioxo-4-phenylbutanoic acid (19.2 g, 100 mmol), 2-methylisothiourea sulfate (27.8 g, 100 mmol) and sodium ethoxide (37 mL, 21% wt. solution, 100 mmol) in ethanol (200 mL) was heated to reflux overnight. After removal of volatiles, water was added (200 mL) to give a suspension, which was adjusted to pH>9 with 10% NaOH. The mixture was extracted with diethyl ether (2×100 mL). The aqueous layer was taken to pH=2 with conc. HCI and extracted with diethyl ether (4×100 mL). The combined ethereal extracts were evaporated, and the residue was dried in vacuo overnight to afford 22.0 g of 2-methylsulfanyl-6-phenylpyrimidine-4-carboxylic acid as a yellow solid. 1H NMR (DMSO-d6, 300 MHz) δ 8.24 (dd, J=7.8, 1.8 Hz, 2H), 8.12 (s, 1H), 7.58 (m, 3H), 2.64 (s, 3H). 13C NMR (DMSO-d6, 75 MHz) δ 172.8, 165.7, 165.6, 157.9, 135.8, 132.5, 129.8, 128.0, 14.6. HPLC ret. time 1.95 min, 10-100% CH3CN, 5 min run. ESI-MS m/z 247.1 (M+H)+.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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